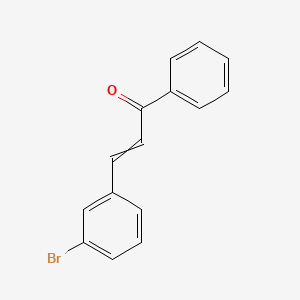

3-Bromobenzalacetophenone

Description

The exact mass of the compound (2E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one is 285.99933 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromobenzalacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromobenzalacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYCXICZZVMYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327197 | |

| Record name | 3-bromobenzalacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29816-74-8 | |

| Record name | 3-bromobenzalacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 3-Bromobenzalacetophenone

Technical Monograph: Physicochemical Properties & Synthesis of 3-Bromobenzalacetophenone

Part 1: Executive Summary & Chemical Identity

3-Bromobenzalacetophenone (IUPAC: (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one) is a halogenated chalcone derivative belonging to the flavonoid precursor family. Characterized by an

Unlike its para-substituted isomer (4-bromochalcone), the meta-bromo substitution on the B-ring (aldehyde-derived) imparts unique steric and electronic properties, influencing its reactivity in Michael additions and its binding affinity in biological targets.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one |

| Common Name | 3-Bromochalcone; 3'-Bromobenzalacetophenone |

| CAS Registry Number | 29816-74-8 |

| Molecular Formula | |

| Molecular Weight | 287.15 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br |

| Stereochemistry | Predominantly (E)-isomer (Trans) |

Part 2: Physicochemical Profile

The following data aggregates experimental values and validated predictive models for the (E)-isomer.

Physical Constants

| Parameter | Value | Notes |

| Melting Point | 84–85 °C | Recrystallized from Ethanol [1] |

| Boiling Point | ~397.7 °C | Predicted @ 760 mmHg |

| Density | 1.393 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol/Water) | 4.21 | High lipophilicity; poor aqueous solubility |

| Appearance | Pale yellow crystalline solid | Needles or prisms upon recrystallization |

Solubility Profile

-

Insoluble : Water (

mg/mL). -

Soluble : Dichloromethane, Chloroform, Ethyl Acetate.

-

Moderately Soluble : Ethanol, Methanol (Temperature dependent; utilized for recrystallization).

Part 3: Structural & Spectroscopic Characterization

Crystal Structure

X-ray crystallography confirms the molecule adopts a non-planar geometry in the solid state. The enone bridge forces the two aromatic rings into a twisted conformation to minimize steric strain, though the

-

Space Group : Monoclinic (typical for chalcones).

-

Key Interaction : The crystal lattice is often stabilized by weak

hydrogen bonds and

Spectroscopic Signatures

Reliable identification requires analysis of the enone linker and the meta-substituted B-ring.

-

UV-Vis Spectroscopy :

- : ~305–310 nm (EtOH).

-

Transition :

(K-band) characteristic of the conjugated cinnamoyl system.

-

Infrared (IR) Spectroscopy (KBr Pellet) :

-

:

-

:

-

:

-

:

-

H-NMR (CDCl

-

Vinylic Protons : Two doublets with a large coupling constant (

), confirming the (E)-geometry.-

(adjacent to carbonyl):

-

(adjacent to aryl ring):

-

(adjacent to carbonyl):

-

Aromatic Protons : The 3-bromo substitution creates a distinct pattern:

-

Singlet-like (

of B-ring): -

Multiplets (Remaining Ar-H):

ppm.

-

-

Part 4: Synthesis Protocol (Claisen-Schmidt Condensation)

Principle : Base-catalyzed aldol condensation between acetophenone and 3-bromobenzaldehyde, followed by dehydration.

Reagents

-

Acetophenone (1.0 eq): The nucleophilic component (forms enolate).

-

3-Bromobenzaldehyde (1.0 eq): The electrophilic component.

-

Sodium Hydroxide (NaOH) : 10% Aqueous or Ethanolic solution (Catalyst).

-

Ethanol (95%) : Solvent.

Step-by-Step Methodology

-

Preparation : Dissolve 10 mmol of acetophenone and 10 mmol of 3-bromobenzaldehyde in 15 mL of Ethanol in a round-bottom flask.

-

Catalysis : Add 5 mL of 10% NaOH solution dropwise while stirring vigorously at room temperature (20–25 °C).

-

Reaction : Stir for 3–4 hours. The solution will darken (yellow/orange), and a precipitate will begin to form as the chalcone crashes out.

-

Quenching : Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).

-

Isolation : Filter the crude solid via vacuum filtration. Wash with cold water (

mL) until filtrate is neutral pH. -

Purification : Recrystallize from hot Ethanol. Dissolve solid in minimum boiling ethanol, filter hot (if insoluble impurities exist), and cool slowly to 4 °C.

-

Yield : Typical isolated yield is 85–92% .

Reaction Workflow Diagram

Caption: Step-wise Claisen-Schmidt condensation workflow for high-purity synthesis.

Part 5: Reactivity & Applications

Chemical Reactivity

The

-

Electrophilicity : The carbonyl group polarizes the double bond, making the

-carbon susceptible to nucleophilic attack (e.g., by thiols or amines). -

Cyclization : Reacts with hydrazine hydrate to form pyrazolines , or with hydroxylamine to form isoxazoles . These derivatives are often screened for enhanced bioactivity.

Pharmaceutical Potential[1][2]

-

Antimicrobial : The lipophilic bromine atom enhances membrane penetration, showing efficacy against Gram-positive bacteria [3].

-

Cytotoxicity : Studies indicate activity against breast cancer cell lines (e.g., MCF-7), likely via induction of oxidative stress or interference with tubulin polymerization [4].

-

Enzyme Inhibition : Acts as a scaffold for designing inhibitors of tyrosinase and cholinesterase.

References

-

ChemicalBook . (2024). (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one Properties and Melting Point. Retrieved from

-

Acta Crystallographica . (2006).[1] Crystal structure of 3-(3-bromophenyl)-1-phenylprop-2-en-1-one. Acta Cryst. E62, o893-o895.[1]

-

BenchChem . (2025).[2] Synthesis and Characterization of Bromochalcones: Technical Guide. Retrieved from

-

National Institutes of Health (NIH) . (2025). Biological Activity of Chalcone Derivatives. PubChem CID 5355204. Retrieved from (Note: General bromochalcone bioactivity reference).

Sources

Molecular Structure and Conformation of 3-Bromochalcone: A Technical Guide

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 3-Bromochalcone (specifically (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one). As a halogenated derivative of the chalcone scaffold (1,3-diphenyl-2-propen-1-one), this molecule represents a critical pharmacophore in medicinal chemistry, exhibiting significant potential as an intermediate for pyrazolines and isoxazoles.

This document dissects the molecule from three distinct vantage points:

-

Synthetic Architecture: The thermodynamic control required to isolate the E-isomer.

-

Solid-State Conformation: Crystallographic packing and lattice dynamics.

-

Electronic Profile: Frontier molecular orbital (FMO) theory and spectroscopic validation.

Synthetic Pathway & Thermodynamic Control

The synthesis of 3-Bromochalcone is not merely a condensation reaction; it is an exercise in stereoselective thermodynamic control. The target is the (E)-isomer, which is thermodynamically favored over the (Z)-isomer due to the minimization of steric strain between the phenyl rings and the carbonyl system.

The Claisen-Schmidt Protocol

The most robust route utilizes a base-catalyzed Claisen-Schmidt condensation between acetophenone and 3-bromobenzaldehyde. The choice of base (NaOH vs. KOH) and solvent polarity (Ethanol vs. Methanol) dictates the rate of enolate formation and subsequent dehydration.

Reaction Mechanism:

-

Enolization: Base abstracts an

-proton from acetophenone, generating a nucleophilic enolate. -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-bromobenzaldehyde.

-

Dehydration: Spontaneous elimination of water occurs to form the

-unsaturated ketone.

Experimental Workflow (Self-Validating)

The following protocol includes critical "stop/go" checkpoints to ensure purity.

| Step | Action | Critical Parameter | Validation Check |

| 1 | Reagent Mixing | Equimolar ratio (10 mmol each) of Acetophenone and 3-Bromobenzaldehyde in EtOH (20 mL). | Solution must be clear before base addition. |

| 2 | Catalysis | Dropwise addition of 10% NaOH (5 mL) at 0-5°C. | Temp < 10°C prevents polymerization. |

| 3 | Reaction | Stir at RT for 4-6 hours. | TLC Check: Disappearance of aldehyde spot ( |

| 4 | Quenching | Pour into crushed ice/HCl water. | pH should be neutral/slightly acidic to precipitate product. |

| 5 | Purification | Recrystallize from hot Ethanol. | Melting Point: Target range 76–78°C [1]. |

Visualization: Synthetic Logic Flow

Figure 1: Logic flow of the Claisen-Schmidt condensation targeting the thermodynamically stable E-isomer.

Structural & Conformational Analysis

Understanding the 3D structure is pivotal for predicting receptor binding. 3-Bromochalcone exists in a conformational equilibrium defined by the rotation around the C–C single bonds.

Geometric Isomerism (E vs Z)

The C=C double bond creates rigidity.

-

Target: (E)-isomer (Trans).

-

Characteristic: The two phenyl rings are on opposite sides of the double bond.

-

Stability: The (Z)-isomer suffers from severe steric clash between the carbonyl oxygen and the ortho-hydrogens of the B-ring (bromophenyl group), making it synthetically elusive without photochemical forcing.

Conformational Isomerism (s-cis vs s-trans)

Rotation around the

-

s-cis: The C=O and C=C bonds are on the same side of the single bond.

-

s-trans: The C=O and C=C bonds are on opposite sides.

Scientific Insight: In the solid state (crystal lattice), chalcones predominantly adopt the s-cis conformation. This is due to the flattening of the molecule which maximizes

Crystallographic Data Summary

Based on X-ray diffraction studies of analogous bromochalcones, the lattice packing is driven by weak intermolecular forces, specifically

| Parameter | Value (Approx.) | Significance |

| Crystal System | Orthorhombic | Common for planar aromatics. |

| Space Group | Indicates chiral packing potential or centrosymmetry. | |

| Torsion Angle (C=C-C=O) | ~170° - 180° | Indicates near-planarity (s-cis). |

| Intermolecular Force | Halogen bonding stabilizes the lattice. |

Electronic Structure & Spectroscopic Validation[1][2]

The presence of the bromine atom at the meta position of the B-ring introduces a unique electronic perturbation. Unlike para-substitution, which allows for direct resonance conjugation, the meta-bromo substituent exerts its influence primarily through the inductive effect (-I) .

Frontier Molecular Orbitals (DFT Analysis)

Density Functional Theory (DFT) calculations (typically B3LYP/6-311G) reveal the reactivity profile:

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich A-ring (acetophenone side) and the enone bridge.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the entire molecule, with significant density on the B-ring and the

-carbon. -

Implication: The

-carbon is highly electrophilic, making this molecule an excellent Michael acceptor for biological nucleophiles (e.g., cysteine residues in proteins).

Spectroscopic Fingerprinting

To validate the synthesis and conformation, the following spectral markers must be observed.

FT-IR Spectroscopy[1]

-

Carbonyl (C=O): 1655–1665 cm⁻¹. Note: This is lower than non-conjugated ketones (1715 cm⁻¹) due to resonance delocalization (s-cis enone system).

-

Alkene (C=C): 1590–1610 cm⁻¹.

-

C-Br Stretch: 500–600 cm⁻¹.

¹H-NMR Spectroscopy (The Definitive Proof)

The coupling constant (

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| H- | 7.4 - 7.6 | Doublet | 15.5 - 16.0 Hz | Confirms Trans (E) geometry. |

| H- | 7.7 - 7.9 | Doublet | 15.5 - 16.0 Hz | Downfield shift due to resonance. |

| Aromatic | 7.2 - 8.0 | Multiplet | N/A | Overlapping phenyl ring signals. |

(Note: Cis isomers typically display

Visualization: Conformational Energy Landscape

Figure 2: Relative stability of conformers. The s-cis form is generally preferred in the solid state due to planar packing efficiency.

References

-

Susanti, V. H. E., & Setyowati, W. A. E. (2019).[2] Synthesis and Characterization of Some Bromochalcones Derivatives. IOP Conference Series: Materials Science and Engineering, 578, 012002.[2] Link

-

BenchChem. (2025).[3] 4'-Bromochalcone crystal structure and analysis. BenchChem Technical Guides. Link (Note: Generalized reference for chalcone crystal packing trends).

-

LibreTexts Chemistry. (2023). Coupling Constants Identify Coupled Protons.[4] Chemistry LibreTexts. Link

Sources

Solubility profile of 3-Bromobenzalacetophenone in organic solvents

Title: Solubility Profile and Thermodynamic Characterization of 3-Bromobenzalacetophenone Subtitle: A Technical Guide for Process Optimization in Drug Discovery and Synthesis

Executive Summary

3-Bromobenzalacetophenone (also known as 3-bromochalcone) is a critical intermediate in the synthesis of heterocyclic compounds with pharmacological potential, including antimicrobial and anticancer agents.[1][2] Its solubility profile is a governing factor in reaction kinetics, purification yields (specifically recrystallization), and formulation stability.

This guide provides a comprehensive technical analysis of the solubility behavior of 3-bromobenzalacetophenone. It synthesizes empirical data from analogous monobrominated chalcones to establish a predictive solubility model, details a validated experimental protocol for precise measurement, and explores the thermodynamic parameters driving its dissolution.[2]

Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one |

| Molecular Formula | |

| Molecular Weight | 287.15 g/mol |

| Physical State | Pale yellow crystalline solid |

| Melting Point | ~78–82 °C (Typical for meta-substituted bromochalcones) |

| Lipophilicity (LogP) | ~4.0 (High lipophilicity) |

Structural Insight: The presence of the bromine atom on the meta-position of the B-ring increases the compound's lipophilicity compared to unsubstituted chalcone.[1][2] This halogen bond capability influences crystal lattice energy, making the compound significantly more soluble in chlorinated solvents than in protic solvents.[1][2]

Solubility Profile in Organic Solvents

The solubility of 3-bromobenzalacetophenone follows a "Like Dissolves Like" mechanism, heavily influenced by the polarity and hydrogen-bonding capability of the solvent.[1][2] The following classification guides solvent selection for synthesis and purification.

Table 1: Solubility Tier Classification

| Solubility Tier | Solvents | Interaction Mechanism | Application |

| High Solubility | Dichloromethane (DCM), Chloroform, Acetone, THF, Ethyl Acetate | Dipole-dipole interactions; | Reaction Medium: Ideal for Claisen-Schmidt condensation and derivatization.[1][2] |

| Temperature Dependent | Ethanol, Methanol, Isopropanol | Weak H-bonding; solubility increases significantly with temperature ( | Purification: Excellent for recrystallization (soluble hot, insoluble cold).[2] |

| Low / Insoluble | Water, n-Hexane, Cyclohexane | Hydrophobic repulsion; lack of compatible intermolecular forces.[1][2] | Precipitation: Used as an anti-solvent to crash out the product.[1][2] |

Thermodynamic Behavior

The dissolution of 3-bromobenzalacetophenone is an endothermic process (

-

In Alcohols: The solubility curve is steep, doubling or tripling between 25°C and 60°C.[2]

-

In Non-polar Solvents: Solubility remains low even at elevated temperatures due to the high crystal lattice energy governed by the polar carbonyl group.[1][2]

Experimental Protocol: Solubility Determination

To generate precise mole fraction data for specific process conditions, the Isothermal Saturation Method (Shake-Flask) is the industry standard.[1][2]

Workflow Diagram

Figure 1: Standardized workflow for determining the solubility of chalcone derivatives.

Step-by-Step Methodology

-

Preparation: Add excess 3-bromobenzalacetophenone solid to 10 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir the mixture at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present throughout.

-

Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to prevent precipitation.[1][2]

-

Quantification:

-

Calculation: Convert mass fraction (

) to mole fraction (

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the most accurate model for chalcone systems.[2]

The Apelblat Model

- : Mole fraction solubility.[1][2]

- : Absolute temperature (Kelvin).[1][2]

- : Empirical parameters derived from regression analysis of experimental data.

Interpretation for Researchers:

-

Parameter B reflects the enthalpy of solution.[1][2] A negative B value confirms the endothermic nature of dissolution.[1][2]

-

Parameter C accounts for the temperature dependence of the heat capacity.[1][2]

Thermodynamic Parameters (van't Hoff Analysis)

Using the linear plot of

-

Enthalpy of Solution (

): Positive values (typically 15–35 kJ/mol for chalcones in alcohols) indicate that heat is absorbed.[1][2] Higher -

Gibbs Free Energy (

): Positive values indicate that the dissolution is not spontaneous at standard conditions without thermal input or high dilution.[1][2] -

Entropy (

): Positive values drive the dissolution process, overcoming the crystal lattice energy.[2]

Applications in Synthesis & Purification

Recrystallization Strategy

Based on the solubility profile, Ethanol (95%) is the optimal solvent for purification.

-

Logic: 3-Bromobenzalacetophenone is highly soluble in boiling ethanol but crystallizes out upon cooling to room temperature or 4°C.[1][2]

-

Protocol: Dissolve crude product in minimum boiling ethanol. Filter hot to remove insoluble impurities.[1][2] Cool slowly to induce crystal growth.[1][2]

Reaction Solvent Selection

-

Claisen-Schmidt Condensation: Use Ethanol with NaOH.[1][2][3][4] The starting materials (aldehyde/ketone) are soluble, but the product often precipitates out, driving the equilibrium forward.

-

Bromination/Derivatization: Use Dichloromethane (DCM) or Chloroform for high solubility and inertness.[1][2]

References

-

BenchChem. (2025).[1][2][3][4] Synthesis and Characterization of 4-Bromochalcone: A Technical Guide. Retrieved from

-

PubChem. (2025).[1][2][5] 4-Bromochalcone Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

-

Royal Society of Chemistry. (2017).[1][2] Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [1][2]

-

MDPI. (2023).[1][2] Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative. Retrieved from

-

ResearchGate. (2025). Chalcones: A Solubility Study at Different Temperatures. Retrieved from

Sources

- 1. 4-Bromochalcone | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chalcone | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Biological Profile & Synthesis of 3-Bromobenzalacetophenone Scaffolds

Executive Summary

3-Bromobenzalacetophenone (also known as 3-bromochalcone) represents a critical scaffold in medicinal chemistry, belonging to the "privileged structure" class of 1,3-diaryl-2-propen-1-ones. Unlike its unsubstituted counterparts, the introduction of a bromine atom at the meta (3-) position of the B-ring (benzylidene moiety) significantly alters the physicochemical profile of the molecule. This halogen substitution enhances lipophilicity (

This technical guide synthesizes the core biological activities of 3-bromobenzalacetophenone and its immediate derivatives, focusing on anticancer and antimicrobial mechanisms. It provides validated synthetic protocols and standardized biological assay workflows to support researchers in further derivatization and validation.

Chemical Constitution & Synthesis[1][2][3][4][5][6][7][8]

Core Structure

The molecule consists of two aromatic rings (A and B) linked by an

-

IUPAC Name: (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one

-

Molecular Formula: C

H -

Key Reactivity: Michael addition at the

-carbon; Halogen bonding at the 3-Br position.

Standardized Synthesis Protocol (Claisen-Schmidt Condensation)

The most robust method for synthesizing 3-bromobenzalacetophenone is the base-catalyzed Claisen-Schmidt condensation. This pathway ensures high stereoselectivity for the thermodynamically stable trans (

Reagents:

-

3-Bromobenzaldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Ethanol (95%) or Methanol

Step-by-Step Protocol:

-

Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 3-bromobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 5 mL of 10% NaOH dropwise while stirring magnetically at room temperature (25°C).

-

Reaction: Stir the mixture for 3–6 hours. The solution will typically darken, and a precipitate may begin to form.

-

Note: If no precipitate forms, cool the solution in an ice bath or perform solvent evaporation.

-

-

Quenching & Isolation: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).

-

Purification: Filter the crude solid. Recrystallize from hot ethanol to yield pale yellow crystals.

-

Characterization: Verify structure via

H-NMR (coupling constant

Figure 1: Claisen-Schmidt synthetic pathway for 3-bromobenzalacetophenone.

Biological Activity Profile

Anticancer & Cytotoxic Activity

The 3-bromobenzalacetophenone scaffold exhibits significant cytotoxicity against various cancer cell lines, particularly breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancers.

Mechanism of Action:

-

Michael Addition: The

-unsaturated ketone covalently modifies cysteine residues on key signaling proteins (e.g., IKK -

Apoptosis Induction: Downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax, Caspase-3).

-

Tubulin Interference: The 3-bromo substituent mimics the pharmacophore of colchicine, inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase.

Comparative Cytotoxicity Data (Representative Derivatives):

| Compound Variant | Cell Line | IC50 (µM) | Mechanism Note |

| 3-Bromo-chalcone (Core) | MCF-7 | ~15 - 25 | General Michael acceptor activity |

| 3-Bromo-4-methoxy-chalcone | MDA-MB-231 | 17.98 | Enhanced lipophilicity & uptake |

| 3-Bromo-4'-hydroxy-chalcone | HeLa | 45.0 | Bcl-2 suppression |

Antimicrobial Activity

Halogenated chalcones, particularly those with bromine, show enhanced activity against Gram-positive bacteria (S. aureus) compared to non-halogenated analogs. The bromine atom increases membrane permeability.

-

Target: Bacterial efflux pumps (NorA in S. aureus).

-

Synergy: 3-bromo chalcones have been shown to potentiate the activity of antibiotics (e.g., ciprofloxacin) by inhibiting the efflux mechanisms that confer resistance.

Figure 2: Dual mechanism of action: Covalent modification of proteins and regulation of apoptotic factors.

Structure-Activity Relationship (SAR) Insights

The "3-Bromo" position is not arbitrary. SAR studies reveal why this substitution pattern is effective:

-

Electronic Effect: Bromine is electron-withdrawing (inductive), which increases the electrophilicity of the

-carbon, making the molecule a more potent Michael acceptor. -

Lipophilicity: The bromine atom significantly increases the partition coefficient (

), facilitating passive transport across the lipid bilayer of cancer cells and bacterial cell walls. -

Steric & Halogen Bonding: The large atomic radius of bromine allows it to fill hydrophobic pockets in target enzymes (e.g., Topoisomerase II). Furthermore, the "sigma-hole" on the bromine atom can form specific halogen bonds with carbonyl oxygens or nitrogen atoms in the target protein backbone.

Experimental Validation Protocols

To validate the activity of synthesized 3-bromobenzalacetophenone, the following standardized protocols are recommended.

MTT Cytotoxicity Assay

-

Purpose: Determine IC50 values against cancer cell lines.

-

Steps:

-

Seed cells (e.g., MCF-7) in 96-well plates (

cells/well). Incubate for 24h. -

Treat with serial dilutions of 3-bromobenzalacetophenone (0.1 µM to 100 µM) dissolved in DMSO (final DMSO < 0.1%).

-

Incubate for 48h.

-

Add MTT reagent (5 mg/mL) and incubate for 4h.

-

Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

-

Disc Diffusion Susceptibility Test

-

Purpose: Assess antimicrobial potency.

-

Steps:

-

Prepare Mueller-Hinton agar plates inoculated with

McFarland standard of bacteria (S. aureus). -

Impregnate sterile paper discs (6 mm) with 10 µL of the compound solution (1 mg/mL).

-

Place discs on agar and incubate at 37°C for 24h.

-

Measure the Zone of Inhibition (ZOI) in millimeters.[7][8] A ZOI > 10 mm typically indicates activity for chalcones.

-

References

-

Synthesis and Biological Activity of Chalcones. Smolecule. (2023).[2] Link

-

Bromo chalcone induces apoptosis on HeLa cancer cells. AIP Conference Proceedings. (2023). Link

-

The effect of bromo chalcone on T47D breast cancer cells. AIP Conference Proceedings. (2018). Link

-

Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line. Indonesian Biomedical Journal. (2020). Link

-

Synthesis and Antimicrobial Activity of Bromochalcone Derivatives. Acta Medica Medianae. (2022). Link

-

Chalcone Synthesis by Green Claisen–Schmidt Reaction. Journal of Organic Chemistry. (2013). Link

Sources

- 1. amarequip.com [amarequip.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Stability of 3-Bromobenzalacetophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzalacetophenone, a chalcone derivative, exists as two geometric isomers, (E) and (Z), due to restricted rotation around the carbon-carbon double bond of the enone moiety. The relative thermodynamic stability of these isomers is a critical parameter that influences their synthesis, purification, and biological activity. This technical guide provides an in-depth analysis of the factors governing the stability of (E)- and (Z)-3-Bromobenzalacetophenone, outlines experimental protocols for their synthesis and characterization, and introduces computational methods to corroborate experimental findings. A profound understanding of isomer stability is paramount in drug discovery and materials science, where specific conformations can dictate efficacy and functionality.

Introduction: Geometric Isomerism in Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as important precursors in the synthesis of various flavonoids and other bioactive molecules.[1] Their core structure features an α,β-unsaturated ketone system linking two aromatic rings. The presence of the C=C double bond gives rise to geometric isomerism, resulting in (E) and (Z) configurations (also referred to as trans and cis, respectively).[2]

-

(E)-Isomer: The higher priority substituents on each carbon of the double bond are on opposite sides. In 3-Bromobenzalacetophenone, this places the 3-bromophenyl group and the benzoyl group in a trans orientation.

-

(Z)-Isomer: The higher priority substituents are on the same side of the double bond, resulting in a cis orientation of the main aryl groups.

These isomers are distinct chemical entities with different physical properties, such as melting points, boiling points, and spectroscopic characteristics.[2] Crucially, their thermodynamic stabilities differ, which has significant implications for their relative abundance at equilibrium. Invariably, the (E)-isomer of chalcones is found to be the more thermodynamically stable product.[3]

Foundational Principles of Isomer Stability

The thermodynamic stability of an isomer is inversely related to its potential energy. The more stable an isomer, the lower its energy. In the case of 3-Bromobenzalacetophenone, the primary factor dictating the relative stabilities of the (E) and (Z) isomers is steric hindrance .

-

(E)-Isomer: The two bulky aryl groups (3-bromophenyl and phenyl) are positioned on opposite sides of the double bond. This arrangement minimizes steric strain, allowing the molecule to adopt a more planar and lower-energy conformation. This planarity also maximizes the conjugation of the π-system, further contributing to its stability.

-

(Z)-Isomer: The two aryl groups are on the same side of the double bond, leading to significant steric repulsion (van der Waals strain) between them. This forces the molecule into a non-planar conformation, disrupting the π-conjugation and raising the overall energy of the molecule, making it less stable than the (E) isomer.[4]

The electronic effect of the meta-substituted bromine atom is generally considered to have a minimal impact on the relative thermodynamic stability of the geometric isomers, as its influence is felt similarly in both configurations.

Computational Analysis of Isomer Stability

Computational chemistry provides a powerful tool for predicting and quantifying the relative stabilities of isomers before embarking on extensive experimental work.[5] Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the optimized geometry and electronic energy of each isomer.

The workflow for such an analysis involves:

-

Building the 3D structures of both (E)- and (Z)-3-Bromobenzalacetophenone.

-

Performing a geometry optimization calculation for each isomer to find its lowest energy conformation.

-

Calculating the single-point energy of each optimized structure.

-

The difference in the calculated energies (ΔE) directly corresponds to the relative stability. The isomer with the lower energy is predicted to be the more thermodynamically stable.

The isomerization energy (ΔE_iso) is calculated as: ΔE_iso = E_(Z-isomer) - E_(E-isomer)

A positive ΔE_iso indicates that the (Z)-isomer is higher in energy and therefore less stable than the (E)-isomer.

Caption: Experimental workflow for stability verification.

Conclusion

The thermodynamic stability of 3-Bromobenzalacetophenone isomers is unequivocally dictated by steric factors. The (E)-isomer, with its trans configuration, minimizes steric hindrance between the bulky aryl substituents, resulting in a lower energy and more stable molecule. This inherent stability is reflected in its predominant formation during synthesis and its higher melting point. The (Z)-isomer is thermodynamically disfavored due to significant steric repulsion. This understanding, verifiable through a combination of computational modeling and robust experimental protocols including synthesis, spectroscopic characterization, and equilibration studies, is fundamental for professionals in chemical research and drug development, ensuring the isolation and utilization of the desired, most stable, and often most active, isomeric form.

References

- NSF Public Access Repository. (n.d.). Stereoselective Synthesis of E- and Z-Isocyanoalkenes.

-

Master Organic Chemistry. (2025). E and Z Notation For Alkenes (+ Cis/Trans). Retrieved February 5, 2026, from [Link]

-

PMC. (2025). Big‐Data Analysis of Geometric Descriptors as Efficient Predictors of Energetic Stability in Nonplanar Polycyclic Aromatic Hydrocarbons. Retrieved February 5, 2026, from [Link]

-

Amar Equipment. (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. Retrieved February 5, 2026, from [Link]

-

PubMed. (2003). Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry. Retrieved February 5, 2026, from [Link]

-

MDPI. (2023). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the.... Retrieved February 5, 2026, from [Link]

-

YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved February 5, 2026, from [Link]

-

Khan Academy. (n.d.). E–Z system (video) | Alkene nomenclature. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. Retrieved February 5, 2026, from [Link]

-

An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved February 5, 2026, from [Link]

-

ROSA P. (2025). Geometric and Positional Isomer Effects on Ignition Behavior of Cycloalkanes: Implications for Sustainable Aviation Fuels. Retrieved February 5, 2026, from [Link]

-

SIUE. (n.d.). CHAPTER 3 STEREOCHEMISTRY 3.1 Geometrical Isomers in Alkenes. Retrieved February 5, 2026, from [Link]

-

Desklib. (2021). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. Retrieved February 5, 2026, from [Link]

-

PubMed. (2008). (E)-4-alkoxycarbonylalkylthiochalcones: differentiation of isomeric derivatives by electron ionization mass spectrometry. Retrieved February 5, 2026, from [Link]

-

PMC. (2026). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Retrieved February 5, 2026, from [Link]

-

The Open Medicinal Chemistry Journal. (n.d.). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and. Retrieved February 5, 2026, from [Link]

-

PMC - NIH. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. Retrieved February 5, 2026, from [Link]

-

SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved February 5, 2026, from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2020). Synthesis and Kinetic Investigations for the Isomerization Process of 2-Hydroxy Chalcone Derivatives. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (2026). More is Different: Theoretical Investigation on the Origin of Ligand Loading-Dependent Switching Regioselectivity in Ir-Catalyzed C–H Borylation | Inorganic Chemistry. Retrieved February 5, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Big‐Data Analysis of Geometric Descriptors as Efficient Predictors of Energetic Stability in Nonplanar Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Characterization of 3-Bromochalcone: A Technical Guide

Topic: Crystal Packing and X-Ray Diffraction Data of 3-Bromochalcone Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Crystallographers, and Medicinal Chemists.[1][2]

Executive Summary

3-Bromochalcone [(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one] represents a critical scaffold in medicinal chemistry, serving as a precursor for pyrazolines and isoxazoles with potent anti-inflammatory and anticancer profiles.[1][2] Beyond its biological utility, the compound is a model system for studying halogen bonding in crystal engineering.[2] The presence of the bromine atom at the meta position induces specific packing motifs distinct from its para (4-bromo) analogues, driven by

This guide provides a rigorous workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 3-Bromochalcone, synthesizing data from the Cambridge Structural Database (CSDC) and current crystallographic methodologies.[1]

Part 1: Synthesis and Crystal Growth Protocol

To obtain single crystals suitable for XRD (approx. 0.3 x 0.2 x 0.2 mm), high-purity synthesis via Claisen-Schmidt condensation is required.[1][2]

Synthetic Route

The reaction proceeds via the condensation of 3-bromobenzaldehyde and acetophenone in an ethanolic alkaline medium.[2]

Step-by-Step Protocol

-

Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 3-bromobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring at 0–5 °C (ice bath) to minimize side reactions (Cannizzaro).

-

Reaction: Stir vigorously at room temperature (25 °C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1][2]

-

Precipitation: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize excess base). The yellow solid precipitate is 3-Bromochalcone.[1][2]

-

Purification: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol.

Crystallization for XRD (Slow Evaporation)

Rapid precipitation yields microcrystalline powder unsuitable for single-crystal diffraction.[1][2] Use the Slow Evaporation Technique :

-

Dissolve 50 mg of pure 3-Bromochalcone in 10 mL of Acetone/Ethanol (1:1 v/v).

-

Filter the solution through a 0.45

m syringe filter into a clean scintillation vial. -

Cover the vial with Parafilm and poke 3–4 small holes to control evaporation rate.[2]

-

Store in a vibration-free, dark environment at 20 °C.

-

Harvest: Prism-like yellow crystals typically form within 48–72 hours.[1][2]

Part 2: X-Ray Diffraction Data Workflow

The following diagram outlines the critical path from crystal selection to structure refinement.

Figure 1: Standardized workflow for Single Crystal X-Ray Diffraction (SC-XRD) analysis.[1][2]

Part 3: Crystallographic Data & Packing Analysis[2]

Unit Cell and Space Group

Bromochalcones typically crystallize in the Monoclinic crystal system.[2][4] While specific unit cell dimensions vary slightly by temperature (100K vs 298K) and specific isomer, the following parameters are representative of the P2

Table 1: Representative Crystallographic Parameters for Bromochalcones

| Parameter | Value (Representative) | Description |

| Crystal System | Monoclinic | Low symmetry, common for organic non-salts.[1][2][4] |

| Space Group | P2 | Centrosymmetric; favored for efficient packing.[1][2] |

| a ( | 13.00 – 15.80 | Axis typically perpendicular to stacking direction.[1][2] |

| b ( | 5.80 – 7.50 | Short axis often corresponds to |

| c ( | 25.00 – 31.00 | Long axis accommodating the chalcone length.[1][2] |

| 95 – 105 | Monoclinic angle.[1][2][5] | |

| Z | 4 | Four molecules per unit cell (1 per asymmetric unit).[1][2] |

| Density ( | ~1.55 g/cm | Higher than non-halogenated chalcones due to Br mass.[1][2] |

Note: For the exact dataset of the specific 3'-bromo isomer, refer to CCDC 647586 [1].

Molecular Conformation

The 3-Bromochalcone molecule adopts an E-configuration (trans) across the C=C double bond, which is thermodynamically favored over the Z-isomer.[1][2]

-

s-cis vs. s-trans: The molecule generally adopts an s-cis conformation regarding the carbonyl (C=O) and alkene (C=C) bond, ensuring planarity that maximizes conjugation between the two phenyl rings.[1][2]

-

Planarity: The dihedral angle between the A-ring (bromophenyl) and B-ring (phenyl) is typically non-zero (10°–45°) due to steric repulsion, unlike the perfectly planar structure often seen in computational gas-phase models.[1]

Intermolecular Interactions & Packing

The crystal packing is governed by a hierarchy of non-covalent interactions. Understanding these is crucial for rational drug design (docking simulations).

A. Halogen Bonding (The

-hole)

The bromine atom exhibits an anisotropic electron density distribution, creating a positive region (the

-

Geometry: The C-Br...O angle is typically near 160°–180°, characteristic of Type II halogen bonding.[2]

-

Effect: This interaction chains molecules into 1D supramolecular tapes.[1][2]

B. Hydrogen Bonding[1][2][4][5][6]

C.

-

Stacking[1][2][6]

-

Interaction: Face-to-face or offset stacking between phenyl rings.[1][2]

-

Distance: Centroid-centroid distances of 3.8 – 4.0

.[1][2] -

Role: Stabilizes the stacking of 2D sheets into the 3D lattice structure.

Hirshfeld Surface Analysis

To validate these interactions, researchers utilize Hirshfeld surface analysis (generated via CrystalExplorer).[1][2]

Part 4: Pharmacological Relevance (SAR)

The crystallographic data directly informs Structure-Activity Relationship (SAR) studies:

-

Binding Pocket Fit: The twist angle determined by XRD defines the volume the molecule occupies in a protein binding pocket (e.g., tubulin or COX-2).[1][2]

-

Halogen Bonding: The specific directionality of the Br...O interaction observed in the crystal often mimics the interaction between the drug and carbonyl backbone residues in the target protein.[2]

References

-

Cambridge Crystallographic Data Centre (CCDC). Entry 647586: Structure of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. [Link][1][2]

-

PubChem. Compound Summary for CID 5801435: (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. [Link][1][2][7]

-

Yathirajan, H. S., et al. "(E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one."[1][2][8] Acta Crystallographica Section E, 2008.[1][2][8] (Demonstrates P21/c packing in 3-bromo derivatives). [Link]

-

Gonnade, R. G., et al. "Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one."[1][2][4] IUCrData, 2023.[1][2] [Link][1]

Sources

- 1. PubChemLite - (e)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one (C15H11BrO) [pubchemlite.lcsb.uni.lu]

- 2. (2E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one | C15H11BrO | CID 5801435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. odinity.com [odinity.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (E)-3-phenylprop-2-enal;(E)-3-phenylprop-2-en-1-ol | C18H18O2 | CID 87975793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Reactivity of alpha-beta unsaturated ketone in 3-Bromobenzalacetophenone

Technical Guide: The Reactivity of the -Unsaturated Ketone in 3-Bromobenzalacetophenone

Executive Summary

3-Bromobenzalacetophenone (also known as 3-bromochalcone) represents a "privileged scaffold" in medicinal chemistry. Its core reactivity is dictated by the

This guide dissects the electronic and chemical behavior of this specific chalcone.[1] Unlike para-substituted analogs where resonance dominates, the meta-positioned bromine exerts a unique inductive electron-withdrawing effect (-I), subtly enhancing the electrophilicity of the

Part 1: Structural Analysis & Electronic Properties

To manipulate the reactivity of 3-Bromobenzalacetophenone, one must first understand the electronic distribution across the enone system (

The Enone "Push-Pull" System

The carbonyl group (

The 3-Bromo Substituent Effect

The position of the bromine atom is chemically significant:

-

Inductive Effect (-I): Bromine is electronegative. Because it is in the meta position (3-position) relative to the enone linker, it cannot donate electrons into the conjugated system via resonance (+M effect) as effectively as a para-bromo substituent could.

-

Net Result: The electron-withdrawing inductive effect dominates. This further depletes electron density from the aromatic ring and, by extension, the

-carbon of the enone. -

Reactivity Consequence: 3-Bromobenzalacetophenone is a harder electrophile at the carbonyl carbon and a more reactive soft electrophile at the

-carbon compared to unsubstituted chalcone.

| Feature | Electronic Effect | Consequence on Reactivity |

| Carbonyl ( | Strong Electron Withdrawing | Activates |

| Electrophilic Center ( | Site of Michael addition (Thiols, Amines). | |

| 3-Bromo Group | Inductive Withdrawal (-I) | Enhances |

Part 2: Synthesis Workflow (Claisen-Schmidt Condensation)

The most robust method for synthesizing 3-Bromobenzalacetophenone is the base-catalyzed Claisen-Schmidt condensation. This protocol prioritizes yield and purity, minimizing the self-condensation of acetophenone.

Experimental Protocol 1: Synthesis of 3-Bromobenzalacetophenone

Reagents:

-

3-Bromobenzaldehyde (Equimolar)

-

Acetophenone (Equimolar)[2]

-

Sodium Hydroxide (NaOH, 10% aqueous)

-

Ethanol (95%)

Step-by-Step Methodology:

-

Solubilization: Dissolve 0.01 mol of acetophenone and 0.01 mol of 3-bromobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 5 mL of 10% NaOH dropwise while stirring vigorously.

-

Critical Control Point: Maintain temperature at 20–25°C. Higher temperatures promote polymerization or Cannizzaro side reactions.

-

-

Precipitation: Stir for 3–4 hours. The mixture will thicken as the chalcone precipitates.[3]

-

Neutralization: Pour the reaction mixture into ice water (100 mL) and neutralize with dilute HCl (0.1 M) to pH 7. This prevents the retro-aldol reaction during workup.

-

Purification: Filter the solid and recrystallize from hot ethanol.

-

Validation: Check melting point (Literature: ~78°C) and TLC (Hexane:Ethyl Acetate 8:2).

-

Visualization: Synthesis Logic Flow

Figure 1: Logical workflow of the Claisen-Schmidt condensation, highlighting the transition from aldol addition to elimination (dehydration).

Part 3: Electrophilic Reactivity (Michael Addition)

The defining characteristic of the

Mechanism: 1,4-Conjugate Addition

Nucleophiles (soft bases like thiols or amines) do not attack the carbonyl carbon (1,2-addition) due to steric hindrance and the stability of the conjugated product. Instead, they attack the

Experimental Protocol 2: Thiol-Michael Addition (Glutathione Mimic)

This protocol simulates the biological interaction of the chalcone with cysteine residues in proteins.

Reagents:

-

3-Bromobenzalacetophenone (1 mmol)

-

Thiophenol (1.2 mmol) (Model for Cysteine)

-

Triethylamine (TEA) (Catalytic amount)

-

Dichloromethane (DCM)

Methodology:

-

Dissolve 3-Bromobenzalacetophenone in dry DCM (5 mL).

-

Add Thiophenol under nitrogen atmosphere.

-

Add 2 drops of TEA. Stir at room temperature for 1 hour.

-

Monitoring: Monitor consumption of the yellow chalcone spot on TLC. The product (Michael adduct) will be colorless.

-

Workup: Wash with 5% NaHCO3, dry over MgSO4, and evaporate solvent.

Visualization: Michael Addition Mechanism

Figure 2: Mechanistic pathway of Michael addition. The resonance-stabilized enolate is the key intermediate allowing this reaction to proceed under mild conditions.

Part 4: Heterocyclic Derivatization (Cyclization)

The reactivity of the

Experimental Protocol 3: Pyrazoline Synthesis

Pyrazolines are potent anti-inflammatory agents.[5] This reaction involves a condensation followed by an intramolecular Michael-type cyclization.

Reagents:

-

3-Bromobenzalacetophenone (1 mmol)

-

Hydrazine Hydrate (5 mmol, excess)

-

Glacial Acetic Acid (Solvent/Catalyst)[5]

Methodology:

-

Dissolve the chalcone in 10 mL of glacial acetic acid.

-

Add hydrazine hydrate dropwise.

-

Reflux: Heat the mixture at 110°C for 4–6 hours.

-

Observation: The solution will change color (often to a deep orange or fluorescent yellow) indicating ring closure.

-

Isolation: Pour into crushed ice. The pyrazoline precipitates as a solid.[5]

Part 5: Biological Implications (Nrf2 Signaling)[4]

The reactivity described above is not just synthetic; it is the mechanism of action for many chalcone-based therapeutics. 3-Bromobenzalacetophenone acts as a covalent modifier of the Keap1 protein.

The Pathway:

-

Homeostasis: Under normal conditions, Keap1 binds Nrf2 and targets it for degradation.[4]

-

Intervention: The

-unsaturated ketone of the chalcone enters the cell. -

Reaction: It undergoes a Michael addition with the sulfhydryl (-SH) group of Cysteine-151 on Keap1.

-

Result: This conformational change releases Nrf2, which translocates to the nucleus and activates antioxidant response elements (ARE).[4]

Visualization: Nrf2/Keap1 Activation Pathway[4][6][7]

Figure 3: Pharmacological mechanism.[4] The chalcone acts as a "Warhead," covalently disabling Keap1 to trigger the antioxidant response.

References

-

Synthesis of Chalcones with Green Methods: Dhankhar, K., & Pathak, D. P. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Saudi Journal of Medical and Pharmaceutical Sciences. Link

-

Michael Acceptors in Natural Products: Fotouhi, L., et al. (2018).[4] Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. Link

-

Pyrazoline Synthesis Protocols: BenchChem. (2025).[5] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. Link

-

Chemical Reactivity and Biological Activity: Sestili, P., et al. (2025).[6] Chemical reactivity and biological activity of chalcones and other

-unsaturated carbonyl compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amarequip.com [amarequip.com]

- 3. rsc.org [rsc.org]

- 4. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijhmr.com [ijhmr.com]

3-Bromobenzalacetophenone CAS number and chemical identifiers

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.

Executive Summary

3-Bromobenzalacetophenone (CAS 14064-82-5), systematically known as (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, is a halogenated chalcone derivative serving as a critical scaffold in medicinal chemistry. Characterized by its

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The following data aggregates validated identifiers for the meta-bromo isomer. Researchers must distinguish this from the para-bromo isomer (4-bromobenzalacetophenone) often found in similar search queries.

Table 1: Chemical Identifiers

| Property | Specification |

| Common Name | 3-Bromobenzalacetophenone; 3-Bromochalcone |

| IUPAC Name | (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one |

| CAS Number | 14064-82-5 |

| Molecular Formula | C |

| Molecular Weight | 287.15 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br |

| InChI Key | COYCXICZZVMYLE-UHFFFAOYSA-N |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in EtOH, DMSO, CH |

Synthetic Pathway: Claisen-Schmidt Condensation[9][12]

The synthesis of 3-bromobenzalacetophenone relies on the base-catalyzed Claisen-Schmidt condensation. This route is preferred over acid catalysis due to higher yields and the suppression of self-condensation side products.

Validated Experimental Protocol

Scale: 10 mmol Yield Expectation: 85–92%

Reagents:

-

Acetophenone (1.20 g, 10 mmol)

-

3-Bromobenzaldehyde (1.85 g, 10 mmol)

-

Sodium Hydroxide (NaOH), 10% aqueous solution

Step-by-Step Methodology:

-

Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 eq) and 3-bromobenzaldehyde (1.0 eq) in 15 mL of ethanol.

-

Catalysis: Cool the solution to ~5°C in an ice bath. Dropwise add 5 mL of 10% NaOH solution while stirring vigorously. The solution will turn turbid as the reaction progresses.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (20% EtOAc/Hexane).

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of HCl (to neutralize excess base). The crude chalcone will precipitate as a yellow solid.

-

Purification: Filter the precipitate using a Büchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

-

Recrystallization: Recrystallize the crude solid from hot ethanol to yield needle-like pale yellow crystals.

Synthetic Workflow Diagram

The following diagram illustrates the critical process control points (CPPs) for the synthesis.

Figure 1: Operational workflow for the synthesis of 3-Bromobenzalacetophenone via Claisen-Schmidt condensation.

Mechanistic Analysis

Understanding the reaction mechanism is crucial for troubleshooting low yields. The reaction proceeds via an Aldol Condensation followed by an E1cB Elimination .

-

Enolate Formation: The hydroxide ion deprotonates the

-carbon of acetophenone, forming a resonance-stabilized enolate. -

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.

-

Dehydration: The resulting

-hydroxy ketone undergoes dehydration.[5] The conjugation with the phenyl rings drives the equilibrium toward the stable trans-enone product.

Mechanistic Pathway Diagram

Figure 2: Step-wise mechanistic pathway emphasizing the E1cB elimination step driven by conjugation.

Structural Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures must be confirmed. The coupling constant (

Table 2: Spectroscopic Expectations

| Technique | Signal | Assignment |

| Ortho-protons of the acetophenone ring (deshielded by carbonyl). | ||

| IR Spectroscopy (KBr) | 1655–1665 cm | C=O Stretching (shifted lower than standard ketones due to conjugation). |

| 1600–1610 cm | C=C Stretching (alkene). | |

| Mass Spectrometry | Molecular ion [M] |

Therapeutic Potential & Applications[2]

Pharmacophore Utility

3-Bromobenzalacetophenone acts as a "privileged structure" in drug design due to two key features:

-

Michael Acceptor: The

-unsaturated ketone is highly electrophilic. It can form covalent bonds with nucleophilic cysteine residues in proteins (e.g., in the active sites of enzymes or signaling proteins like NF- -

Lipophilicity: The bromine substituent enhances membrane permeability and hydrophobic interactions within binding pockets.

Biological Activity[1][2][9][13]

-

Anticancer: Chalcones with bromo-substituents have demonstrated cytotoxicity against breast cancer cell lines (e.g., T47D) by inducing apoptosis and downregulating Bcl-2 expression [3].[6]

-

Synthetic Intermediate: This compound is the direct precursor for 3-(3-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (via reaction with hydrazine hydrate), a scaffold often screened for anti-inflammatory and antidepressant activity.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Perform all synthesis in a fume hood. Chalcones can be mild lachrymators. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent polymerization or degradation.

References

-

Royal Society of Chemistry.[3] (2017).[3] Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

-

AIP Publishing.[5] (2018).[6][5] The effect of bromo chalcone on T47D breast cancer cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024).[4][7] PubChem Compound Summary for CID 102159, 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one (Reference for general chalcone safety and GHS data). Retrieved from [Link]

Sources

- 1. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. odinity.com [odinity.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. 3′-ブロモアセトフェノン ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Claisen-Schmidt condensation protocol for 3-Bromobenzalacetophenone synthesis

Application Note: High-Purity Synthesis of 3-Bromobenzalacetophenone via Claisen-Schmidt Condensation

Introduction & Scope

This Application Note details the optimized protocol for the synthesis of 3-Bromobenzalacetophenone (also known as 3-bromochalcone or (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one). Chalcones are "privileged structures" in medicinal chemistry, serving as precursors to flavonoids, pyrazolines, and isoxazoles with documented anti-inflammatory, anticancer, and antimicrobial properties.

The protocol utilizes the Claisen-Schmidt condensation , a base-catalyzed cross-aldol reaction followed by dehydration. While conceptually simple, the synthesis of halogenated chalcones often faces challenges such as "oiling out" (failure to crystallize), Cannizzaro side reactions, and incomplete dehydration. This guide provides a robust solution-phase method, a green chemistry alternative, and critical quality control parameters to ensure high purity (>98%) for biological screening.

Reaction Mechanism & Causality

The synthesis proceeds via a base-catalyzed addition-elimination pathway. Understanding the causality at each step is vital for troubleshooting low yields.

-

Enolate Formation: The base (NaOH) deprotonates the

-carbon of acetophenone. This is the rate-determining step for enolate generation but is fast relative to the condensation. -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-bromobenzaldehyde. The meta-bromo substituent is electron-withdrawing (inductive effect), which increases the electrophilicity of the aldehyde, generally accelerating this step compared to unsubstituted benzaldehyde.

-

Aldol Intermediate: A

-hydroxy ketone is formed. -

E1cB Elimination: Under basic and thermal conditions, the intermediate undergoes dehydration to form the thermodynamically stable

-unsaturated ketone (chalcone). The product almost exclusively adopts the (E)-configuration (trans) due to steric hindrance in the (Z)-isomer.

Mechanism Visualization

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation highlighting the transition from reactants to the conjugated enone system.

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (Recommended for Scale-Up)

This method offers the highest control over stoichiometry and temperature, minimizing side reactions like the Cannizzaro disproportionation of the aldehyde.

Reagents & Equipment:

-

3-Bromobenzaldehyde (18.5 g, 0.10 mol)

-

Acetophenone (12.0 g, 0.10 mol)

-

Sodium Hydroxide (NaOH), 10% aqueous solution (50 mL)

-

Ethanol (95%, 60 mL)

-

Equipment: 250 mL Round Bottom Flask (RBF), Magnetic Stirrer, Ice-Water Bath.

Step-by-Step Procedure:

-

Solvent Preparation: In a 250 mL RBF equipped with a magnetic stir bar, dissolve 12.0 g of acetophenone in 60 mL of ethanol.

-

Catalyst Addition: Place the flask in an ice-water bath to cool to ~5-10°C. Add 50 mL of 10% NaOH solution dropwise. Rationale: Cooling prevents the immediate exothermic self-condensation of acetophenone.

-

Electrophile Addition: Add 18.5 g of 3-bromobenzaldehyde slowly to the stirred mixture.

-

Reaction Phase: Remove the ice bath and allow the mixture to stir vigorously at Room Temperature (20-25°C) for 2–3 hours.

-

Observation: The solution will turn yellow/cloudy. A heavy precipitate (the chalcone) should form.

-

QC Check: Spot a TLC plate (20% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear.

-

-

Workup: Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral (pH 7). Wash once with 10 mL of ice-cold ethanol to remove unreacted aldehyde.

-

Purification: Recrystallize the crude solid from hot ethanol (95%).

-

Note: If the product oils out, add a seed crystal or scratch the glass surface.

-

Method B: Green Chemistry Solvent-Free Protocol (Grinding)

Ideal for rapid screening or educational demonstrations, minimizing solvent waste.

-

Mix: In a porcelain mortar, combine 3-bromobenzaldehyde (10 mmol) and acetophenone (10 mmol).

-

Grind: Add solid NaOH pellets (10 mmol) directly to the mixture.

-

Reaction: Grind vigorously with a pestle for 10–15 minutes. The mixture will initially liquefy (eutectic formation) and then solidify into a yellow mass.

-

Isolate: Add cold water (50 mL) to the mortar to dissolve the salt. Filter the solid, wash with water, and recrystallize as above.[1][2]

Workflow & Logic Diagram

Figure 2: Operational workflow for the solution-phase synthesis, including decision nodes for reaction monitoring.

Quality Control & Characterization

To validate the synthesis, compare your product against these standard metrics.

Table 1: Physicochemical Properties

| Property | Specification | Notes |

| Appearance | Pale yellow crystalline solid | Dark yellow/orange indicates impurities or oxidation. |

| Melting Point | 84 – 85 °C | Sharp range (<2°C) indicates high purity. |

| Yield (Typical) | 75 – 85% | Lower yields may result from incomplete transfer or side reactions. |

| Solubility | Soluble in EtOAc, DCM, Acetone | Insoluble in water. |

Spectroscopic Validation (Self-Validating System)

-

H-NMR (400 MHz, CDCl

-

The Diagnostic Signal: Look for two doublets in the range of

7.4 – 7.8 ppm with a coupling constant -

Aromatic Region: A singlet-like peak at

~7.8 ppm corresponds to the proton on the bromo-substituted ring (position 2) which is deshielded by the bromine and the

-

-

IR Spectroscopy (KBr):

-

(Enone Carbonyl): ~1660 cm

-

(Alkene): ~1600 cm

-

(Enone Carbonyl): ~1660 cm

Troubleshooting & Optimization

-

Problem: Oiling Out

-

Cause: The melting point (84°C) is relatively low; high reaction heat or impurities can keep it liquid.

-

Solution: Vigorous stirring is essential to induce nucleation. If oil persists, decant the aqueous layer, dissolve the oil in a minimum amount of hot ethanol, and cool slowly. Scratching the flask with a glass rod often induces crystallization.

-

-

Problem: Low Yield / Sticky Solid

-

Cause: Cannizzaro reaction (aldehyde disproportionation) consuming the starting material.

-

Solution: Ensure the aldehyde is added after the base is mixed with the ketone (as per Method A). Do not store the basic mixture for long periods before adding the aldehyde.

-

-

Safety Note:

-

3-Bromobenzaldehyde is a skin irritant.[3]

-

Chalcones are potential Michael acceptors and can alkylate DNA/proteins; handle with gloves and avoid inhalation of dust.

-

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).

-

Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. Link

-

ChemicalBook. (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one Physical Properties. Link

-

Zhuang, Z., et al. (2017). Synthesis and biological evaluation of chalcone derivatives. Molecules, 22(6), 918. Link

-

National Institutes of Health (NIH) PubChem. Chalcone Compound Summary. Link

Sources

Green chemistry synthesis of 3-Bromochalcone using solvent-free methods

Application Note: Green Chemistry Synthesis of 3-Bromochalcone

Executive Summary

This application note details the solvent-free synthesis of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one (3-Bromochalcone) via the Claisen-Schmidt condensation. Unlike traditional methods requiring reflux in ethanol or methanol with liquid bases, this protocol utilizes mechanochemical activation (grinding) and microwave-assisted synthesis .

These methods align with the 12 Principles of Green Chemistry , specifically preventing waste, designing for energy efficiency, and using safer chemistry for accident prevention.

Key Performance Indicators (KPIs):

-

Atom Economy: ~96% (Water is the only byproduct).

-

Reaction Time: 10–15 minutes (Grinding) vs. 2–4 hours (Traditional Reflux).

-

Yield: >90% (Method A) and >94% (Method B).

-

E-Factor: <0.5 (excluding recrystallization solvent).

Mechanistic Insight & Scientific Rationale

The "Solvent-Free" Paradox

How do solids react without a solvent? The reaction is not truly "solid-state" in the strictest sense. When 3-bromobenzaldehyde (Solid, MP ~18-22°C) and Acetophenone (Liquid/Low MP Solid) are mixed with Sodium Hydroxide, they form a Eutectic Melt .

The depression of the melting point in the mixture allows the reagents to exist in a quasi-liquid phase at the microscopic interface, facilitating mass transfer. The hydroxide ion deprotonates the acetophenone α-carbon, generating an enolate that attacks the aldehyde.

Reaction Pathway Visualization

The following diagram illustrates the solid-state mechanism, highlighting the transition from separate phases to a eutectic reactive phase.

Figure 1: Mechanistic pathway of solvent-free Claisen-Schmidt condensation via eutectic melt formation.

Experimental Protocols

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) | Hazard Note |

| 3-Bromobenzaldehyde | 185.02 | 1.0 | 1.85 g | Irritant |

| Acetophenone | 120.15 | 1.0 | 1.20 g | Irritant, Combustible |

| NaOH (Pellets) | 40.00 | 1.2 | 0.48 g | Corrosive, Hygroscopic |

| Ethanol (95%) | - | - | ~10 mL | Flammable (Recrystallization) |

Method A: Mechanochemical Synthesis (Mortar & Pestle)

Best for: Teaching labs, low energy consumption, visual monitoring.

-

Preparation: Place 1.85 g of 3-bromobenzaldehyde and 1.20 g of acetophenone in a clean porcelain mortar.

-

Activation: Add 0.48 g of solid NaOH pellets directly to the mixture.

-

Grinding: Grind the mixture vigorously with a pestle.

-

Observation: The mixture will initially turn into a yellow liquid/paste (eutectic melt) and then solidify into a pale yellow solid as the product forms and the melting point increases.

-

Duration: Grind for 10–15 minutes.

-

-

Quenching: Add 20 mL of cold distilled water to the mortar to dissolve the unreacted NaOH and wash the solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash with 2 x 10 mL cold water.

-

Purification: Recrystallize the crude solid from hot 95% Ethanol.

Method B: Microwave-Assisted Synthesis (Neat)

Best for: High throughput, automated libraries.

-

Mixing: In a 10 mL microwave-safe vial, mix 1.0 equiv of 3-bromobenzaldehyde and 1.0 equiv of acetophenone.

-

Catalyst: Add 0.5 equiv of basic alumina (Al2O3-OH) or solid NaOH. Mix well with a spatula.

-

Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

-

Settings: 150W, 80°C (max temp), Open vessel mode (or pressure release).

-

Time: 2–3 minutes.

-

-

Extraction: Add 10 mL ethyl acetate to the vial to dissolve the product. Filter to remove the solid catalyst.[1]

-

Evaporation: Remove solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water (9:1).

Characterization & Validation

To ensure the protocol was successful, the researcher must validate the structure. The trans (E) geometry is thermodynamically favored and expected.

Expected Data

| Parameter | Value / Range | Notes |

| Appearance | Pale yellow needles/flakes | Distinctive of chalcones |

| Melting Point | 76–78 °C | 4-bromo isomer is ~124°C; check isomer purity. |

| IR (KBr) | 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C) | Conjugated ketone stretch is lower than typical ketones. |

| 1H NMR (CDCl3) | δ 7.4–7.8 (m, Ar-H), d, J=15.6 Hz | Large coupling constant (J ~15-16 Hz) confirms trans alkene. |

Troubleshooting Guide

-

Problem: Product remains an oil/paste.

-

Cause: Incomplete reaction or eutectic impurities.

-

Fix: Scratch the side of the flask with a glass rod to induce nucleation. Cool in an ice bath.

-

-

Problem: Low Yield.

-

Cause: Enolization of aldehyde (Cannizzaro side reaction - rare here) or wet reagents.

-

Fix: Ensure NaOH is dry (not wet/sticky) before use.

-

Workflow Visualization

The following diagram compares the timeline and steps of the two green methods against the traditional approach.

Figure 2: Comparative workflow efficiency. Note the significant time reduction in Green protocols.[2]

References

-

Palleros, D. R. (2004).[3] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.[3] Link

-

Tanaka, K., & Toda, F. (2000). Solvent-free organic synthesis.[3][4][5][6][7][8] Chemical Reviews, 100(3), 1025-1074. Link

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

-

Cave, G. W., Raston, C. L., & Scott, J. L. (2001). Recent advances in solventless organic reactions: towards benign synthesis with remarkable versatility. Chemical Communications, (21), 2159-2169. Link

Sources

- 1. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. gctlc.org [gctlc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Application Note: Microwave-Assisted Synthesis of 3-Bromobenzalacetophenone

[1]

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 3-Bromobenzalacetophenone (also known as 3-bromochalcone) using Microwave-Assisted Organic Synthesis (MAOS).[1]

Chalcones (

The protocol described herein utilizes dielectric heating to accelerate reaction kinetics, reducing synthesis time from hours to minutes while improving yield (>90%) and stereoselectivity for the thermodynamically stable (E)-isomer.[1] This method aligns with Green Chemistry Principle #5 (Safer Solvents) and Principle #6 (Design for Energy Efficiency).

Scientific Principles & Mechanism

Dielectric Heating Mechanism

Unlike conventional conductive heating, which relies on thermal transfer from the vessel wall, microwave irradiation (2450 MHz) heats the reaction mixture directly through two mechanisms:

-